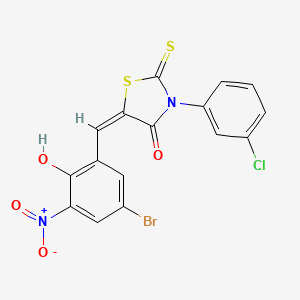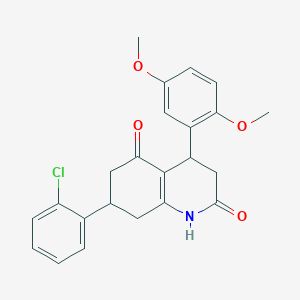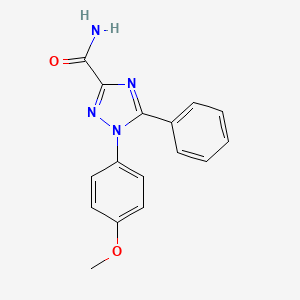![molecular formula C19H30N4O2 B5530974 5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5530974.png)
5-butyl-4-ethyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves click chemistry reactions, which are known for their efficiency and the formation of products under mild conditions. For example, 1,2,3-triazole derivatives can be synthesized using a one-pot, three-component strategy, characterized by FT-IR, NMR spectroscopy, and X-ray diffraction analyses to confirm structures (Ahmed et al., 2016).
Molecular Structure Analysis
X-ray crystallography is a critical tool in determining the molecular structures of complex organic compounds. For instance, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using this method, providing detailed insights into intramolecular hydrogen bonds and the spatial arrangement of molecular moieties (Marjani, 2013).
Chemical Reactions and Properties
Triazole and isoxazole compounds exhibit a variety of chemical behaviors, including reactions in non-aqueous media and the formation of complexes with various metals. The reactivity of these compounds can be influenced by their molecular structure, as seen in the study by Yüksek et al., where triazole derivatives were titrated in non-aqueous solvents to investigate their acidity (Yüksek et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and stability, can be assessed through various spectroscopic and analytical techniques. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and stability of these compounds, complementing experimental observations (Evecen et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for complex formation, and redox behavior, are crucial for understanding the applications of triazole and isoxazole derivatives. Studies have shown that these compounds can serve as ligands in metal complexes, influencing their catalytic activities and potentially enabling applications in green chemistry (Bumagin et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-5-butyl-4-ethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-4-6-7-17-20-23(19(25)22(17)5-2)13-18(24)21-11-15-9-8-14(3)10-16(15)12-21/h8,15-16H,4-7,9-13H2,1-3H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXWZHFPBGRFF-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CC3CC=C(CC3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2C[C@H]3CC=C(C[C@H]3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-5-butyl-4-ethyl-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5530904.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,4-dimethoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5530910.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5530945.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5530950.png)
![ethyl 5-methyl-4-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5530964.png)
![4-{[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5530966.png)
![8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5530967.png)
![9-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530988.png)
![4-methyl-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5531014.png)